

Azamethonium Bromide: A Comprehensive Technical Guide to its Chemical Properties and Structure

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Compound of Interest		
Compound Name:	Azamethonium	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Azamethonium bromide is a synthetic bis-quaternary ammonium compound, historically significant as a ganglionic blocking agent used for the management of hypertension. Its mechanism of action involves the non-selective blockade of nicotinic acetylcholine receptors at autonomic ganglia. This technical guide provides an in-depth overview of the chemical properties and structural features of Azamethonium bromide, intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. The document details its chemical identifiers, physical properties, and structural information. Furthermore, it outlines generalized experimental protocols for the determination of its key chemical properties and presents a diagrammatic representation of its synthesis workflow.

Chemical Identity and Structure

Azamethonium bromide is chemically designated as ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethyl-methylamino]ethyl]-dimethylazanium dibromide.[1] It is a symmetrical bis-quaternary ammonium salt.

Table 1: Chemical Identifiers of Azamethonium Bromide



Identifier	Value	Reference
IUPAC Name	ethyl-[2-[2- [ethyl(dimethyl)azaniumyl]ethyl -methylamino]ethyl]- dimethylazanium dibromide	[1]
CAS Number	306-53-6	
Chemical Formula	C13H33Br2N3	[2]
SMILES Notation	CCINVALID-LINK (C)CCN(C)CCINVALID-LINK (C)CC.[Br-].[Br-]	[1]

The structure of **Azamethonium** bromide features two quaternary ammonium groups separated by a central methylamino-diethyl chain. This structure is crucial for its activity as a ganglionic blocker, allowing it to interact with and block nicotinic receptors.

Physicochemical Properties

The physicochemical properties of **Azamethonium** bromide are summarized in the table below. These properties are essential for its handling, formulation, and in-vitro studies.

Table 2: Physicochemical Properties of Azamethonium Bromide



Property	Value	Reference
Molecular Weight	391.23 g/mol	[1][2]
Melting Point	212-215 °C	[3]
Solubility	Freely soluble in water, easily soluble in alcohol.	
Appearance	White or slightly yellowish crystalline powder.	
Hygroscopicity	Very hygroscopic.	_
LogP	-4.88120	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	3	[3]

Experimental Protocols

Detailed experimental protocols are critical for the replication of scientific findings and for quality control in drug development. While specific historical experimental details for **Azamethonium** bromide are not readily available in modern literature, this section provides established, general methodologies for determining the key physicochemical properties of a compound like **Azamethonium** bromide.

Synthesis of Azamethonium Bromide

The synthesis of **Azamethonium** bromide was first reported by Marxer and Miescher in 1951. The general workflow for its preparation from pentamethyldiethylenetriamine and ethyl bromide is outlined below.



Starting Materials Ethyl Bromide Reaction Quaternization Reaction in Ethanol Pentamethyldiethylenetriamine

Synthesis Workflow of Azamethonium Bromide

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Synthesis of **Azamethonium** Bromide

Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentamethyldiethylenetriamine in a suitable solvent such as ethanol.
- Addition of Alkylating Agent: To the stirred solution, add a molar excess of ethyl bromide dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for several hours to ensure complete quaternization of the terminal tertiary amine groups.
- Isolation and Purification: After cooling, the crude Azamethonium bromide will precipitate
 out of the solution. Collect the solid by filtration. The crude product can be purified by
 recrystallization from a suitable solvent system, such as a mixture of alcohol and ethyl
 acetate, to yield the final product as prisms or rhombohedra.

Determination of Melting Point

Apparatus: Digital melting point apparatus.



Protocol:

- Sample Preparation: Finely powder a small amount of dry **Azamethonium** bromide.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Measurement: Place the capillary tube in the heating block of the melting point apparatus.
- Heating: Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
- Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion). The melting range is reported. For **Azamethonium** bromide, this is typically observed between 212-215 °C.[3]

Determination of Solubility (Qualitative)

Protocol:

- Solvent Preparation: Use deionized water and absolute ethanol as solvents.
- Sample Addition: To separate test tubes containing 1 mL of each solvent, add a small amount (e.g., 10 mg) of Azamethonium bromide.
- Observation: Agitate the tubes and observe for the dissolution of the solid. If it dissolves
 completely, add more solute until saturation is reached to confirm high solubility. The
 observation that **Azamethonium** bromide dissolves readily in water and alcohol indicates its
 high polarity.

Stability-Indicating Assay

A stability-indicating assay is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors. A general approach using High-Performance Liquid Chromatography (HPLC) is described.

Protocol:



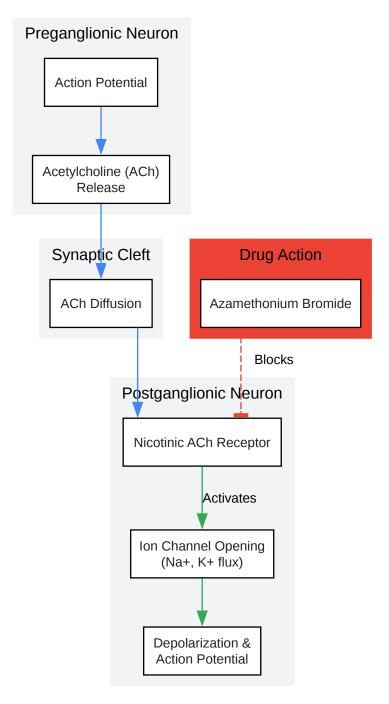
- Forced Degradation Studies: Subject Azamethonium bromide to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress to generate potential degradation products.
- Method Development: Develop a reverse-phase HPLC method capable of separating the intact **Azamethonium** bromide from all its degradation products. This typically involves optimizing the mobile phase composition, column type, and detector wavelength.
- Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
- Stability Studies: Store samples of **Azamethonium** bromide under controlled long-term and accelerated stability conditions (e.g., 25°C/60% RH and 40°C/75% RH). Analyze the samples at predetermined time points using the validated stability-indicating HPLC method to monitor for any degradation and to determine the shelf-life of the compound.

Mechanism of Action at the Chemical Level

Azamethonium bromide functions as a ganglionic blocker by competitively antagonizing nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia. The two quaternary ammonium groups in its structure are key to its binding to the anionic sites on the nAChR, thereby blocking the channel and preventing the transmission of nerve impulses.



Mechanism of Action of Azamethonium Bromide



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Azamethonium Bromide's Mechanism



Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of **Azamethonium** bromide. The tabulated data on its chemical identifiers and physicochemical properties offer a quick reference for laboratory use. The inclusion of generalized experimental protocols for its synthesis and characterization provides a methodological framework for researchers. The diagrammatic representations of its synthesis and mechanism of action further aid in the conceptual understanding of this compound. While **Azamethonium** bromide is no longer in widespread clinical use, it remains a valuable tool in pharmacological research for studying the autonomic nervous system. This guide serves as a foundational resource for scientists and professionals engaged in such research or in the broader field of drug development.

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